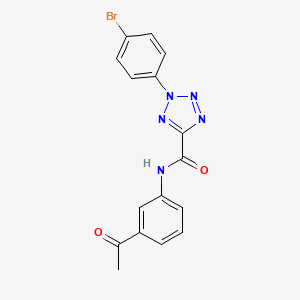

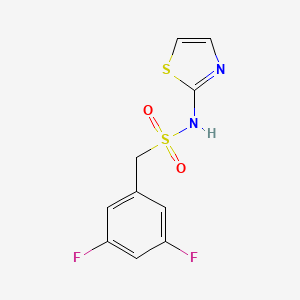

N-(3-acetylphenyl)-2-(4-bromophenyl)-2H-tetrazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions of phenyl acetic acid derivatives with thiosemicarbazide . Acylation of the amino group of oxadiazoles with some acid chlorides yields the acylated compounds . Further reactions can lead to the formation of various heterocyclic derivatives .Chemical Reactions Analysis

The chemical reactions involving similar compounds often include electrophilic substitution, which occurs readily due to excessive π-electrons delocalization . Other reactions involve the formation of new bonds and the creation of new functional groups .Applications De Recherche Scientifique

Synthesis and Anticancer Activity

The synthesis and evaluation of new thiophene and thiazolyl-thiophene derivatives, including tetrazole-5-carboxamide analogs, have demonstrated potential anticancer activities. These compounds were synthesized using various precursors and tested for in vitro cytotoxicity against several cancer cell lines. The presence of thiazolidinone rings or thiosemicarbazide moieties in these compounds significantly contributed to their inhibitory activity, highlighting the potential of tetrazole-5-carboxamide analogs in cancer research (Atta & Abdel‐Latif, 2021).

Antiallergic and Antitumor Properties

Research on 2-hydroxy-N-1H-tetrazol-5-ylbenzamides and isomeric N-(2-hydroxyphenyl)-1H-tetrazole-5-carboxamides has shown a significant relationship between structure and antiallergic activity. One compound in this series demonstrated remarkable potency in intravenous administration tests, surpassing the effectiveness of traditional antiallergic drugs. This indicates the relevance of tetrazole-5-carboxamide derivatives in developing new antiallergic therapies (Ford et al., 1986).

Photoactive Polyamides Synthesis

In the field of polymer science, tetrazole-5-carboxamide derivatives have been utilized in the clean synthesis of aromatic photoactive polyamides. This research highlights the efficiency of microwave-assisted synthesis in ionic liquids, resulting in polymers with high thermal stability and distinctive UV–vis absorption characteristics. Such advancements underscore the utility of tetrazole-5-carboxamide analogs in developing new materials with potential applications in optoelectronics (Mallakpour & Rafiee, 2007).

Synthetic Utility in Continuous Flow Reactor

Tetrazole-5-carboxamide derivatives have been employed in the safe generation and synthetic utilization of hydrazoic acid in a continuous flow reactor. This approach enabled the safe synthesis of 5-substituted-1H-tetrazoles and N-(2-azidoethyl)acylamides, highlighting the versatility of tetrazole-5-carboxamide frameworks in synthesizing a wide range of compounds under safe conditions (Gutmann et al., 2012).

Propriétés

IUPAC Name |

N-(3-acetylphenyl)-2-(4-bromophenyl)tetrazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrN5O2/c1-10(23)11-3-2-4-13(9-11)18-16(24)15-19-21-22(20-15)14-7-5-12(17)6-8-14/h2-9H,1H3,(H,18,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEOZLLKCRKYKIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-acetylphenyl)-2-(4-bromophenyl)-2H-tetrazole-5-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-fluorophenyl)-N-[5-(furan-2-yl)-2-(4-oxo-6-phenyl-1,3-diazinan-2-yl)pyrazol-3-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2441186.png)

![N-[(1-Aminocycloheptyl)methyl]-1-methylbenzotriazole-5-carboxamide;hydrochloride](/img/structure/B2441194.png)

![Prop-2-enyl 2-[(3-formylphenoxy)methyl]benzoate](/img/structure/B2441196.png)

![N-benzyl-2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2441198.png)

![5-Fluoro-N-[(6-methoxypyridin-3-yl)methyl]-6-phenylpyrimidin-4-amine](/img/structure/B2441202.png)

![4-(diethylsulfamoyl)-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2441203.png)